3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile

Description

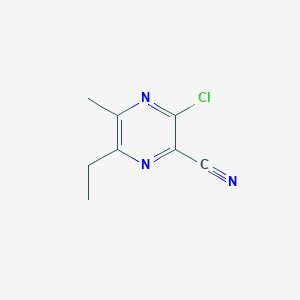

Chemical Structure and Properties 3-Chloro-6-ethyl-5-methylpyrazine-2-carbonitrile (CAS: 440124-23-2) is a pyrazine derivative featuring a chloro group at position 3, an ethyl group at position 6, a methyl group at position 5, and a cyano group at position 2. Pyrazines are nitrogen-containing heterocycles known for their aromaticity and versatility in medicinal and agrochemical applications. The substituents on the pyrazine ring modulate electronic, steric, and solubility properties.

Such compounds are intermediates in pharmaceuticals, exemplified by derivatives in patent applications targeting kinase inhibitors or antiviral agents .

Propriétés

IUPAC Name |

3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-3-6-5(2)11-8(9)7(4-10)12-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLQAQYLXYAYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C#N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile typically involves the reaction of 3-chloro-6-ethyl-5-methylpyrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and a base such as triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile or dichloromethane.

Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted pyrazine derivatives.

Oxidation Reactions: Formation of pyrazine N-oxides.

Reduction Reactions: Formation of corresponding amines.

Applications De Recherche Scientifique

3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

Agriculture: The compound is used in the development of agrochemicals such as herbicides and insecticides.

Materials Science:

Mécanisme D'action

The mechanism of action of 3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional similarities and differences between 3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile and related pyrazine derivatives are summarized below:

Table 1: Structural Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Formula | CAS Number | Similarity Score* |

|---|---|---|---|---|---|

| This compound | Cl (3), CH₂CH₃ (6), CH₃ (5), CN (2) | Chloro, ethyl, methyl, cyano | C₉H₉ClN₄ | 440124-23-2 | - |

| 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile | Br (3), Cl (5), CH₂CH₃ (6), CN (2) | Bromo, chloro, ethyl, cyano | C₈H₇BrClN₃ | 2043020-03-5 | 0.81 |

| 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile | Cl (3,5), CH₂CH₃ (6), CN (2) | Dichloro, ethyl, cyano | C₇H₅Cl₂N₃ | 1254055-46-3 | 0.75 |

| 5-(t-Butylamino)-6-methylpyrazine-2,3-dicarbonitrile | NH-t-Bu (5), CH₃ (6), 2×CN (2,3) | Amino, methyl, dicyano | C₁₁H₁₃N₅ | - | - |

| 3-Amino-6-(chloromethyl)pyrazine-2-carbonitrile 4-oxide | NH₂ (3), CH₂Cl (6), CN (2), O (4) | Amino, chloromethyl, cyano, oxide | C₇H₆ClN₅O | - | - |

*Similarity scores based on structural and functional group alignment (0–1 scale) .

Table 2: Physicochemical and Reactivity Comparison

| Compound Name | Melting Point (°C) | IR (CN stretch, cm⁻¹) | Key Reactivity Notes |

|---|---|---|---|

| This compound | Not reported | ~2200 (estimated) | Electrophilic at C2 (cyano); Cl susceptible to SNAr |

| 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile | Not reported | ~2200 | Br enhances polarizability; slower SNAr vs. Cl |

| 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile | Not reported | ~2200 | Dual Cl groups increase steric hindrance |

| 5-(t-Butylamino)-6-methylpyrazine-2,3-dicarbonitrile | 139–140 | 2229 | Amino group enables H-bonding; dicyano enhances electrophilicity |

| 3-Amino-6-(chloromethyl)pyrazine-2-carbonitrile 4-oxide | Not reported | ~2200 | Oxide increases polarity; chloromethyl reactive in alkylation |

Data extrapolated from IR and NMR spectra in .

Key Differences and Implications

Substituent Effects on Reactivity: The bromo analog (CAS 2043020-03-5) exhibits lower reactivity in nucleophilic aromatic substitution (SNAr) compared to the chloro derivative due to bromine’s larger atomic radius and weaker leaving-group ability .

Solubility and Bioavailability: The t-butylamino and dicyano derivative () has higher polarity due to the amino group, improving aqueous solubility but reducing membrane permeability compared to the chloro-ethyl-methyl analog . The oxide group in 3-amino-6-(chloromethyl)pyrazine-2-carbonitrile 4-oxide enhances polarity, favoring solubility in polar solvents .

Synthetic Utility :

- The chloromethyl group in ’s compound is a versatile handle for further functionalization (e.g., nucleophilic displacement), unlike the ethyl and methyl groups in the target compound .

Activité Biologique

3-Chloro-6-ethyl-5-methylpyrazine-2-carbonitrile (CAS No. 440124-23-2) is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, biochemical properties, and applications in scientific research.

The biological activity of this compound is primarily associated with its ability to inhibit specific enzyme targets. Similar compounds have demonstrated the following mechanisms:

- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This inhibition affects the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cell cycle arrest.

- Interaction with Tropomyosin Receptor Kinases (TRKs) : Inhibition of TRKs can alter cell proliferation and differentiation pathways, impacting various cellular processes.

The compound exhibits several biochemical properties that influence its biological activity:

- Stability : It shows good plasma stability and low inhibitory activity against cytochrome P450 isoforms, indicating a favorable pharmacokinetic profile.

- Cellular Effects : It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism through its interactions with TRKs, which activate downstream signaling pathways such as Ras/Erk and PI3K/Akt.

Case Studies

- Cell Proliferation Studies : In vitro studies have shown that lower doses of this compound can promote beneficial effects on cell proliferation, while higher doses lead to cytotoxicity.

- Animal Model Studies : Research indicates that dosage impacts the compound's effects significantly. At lower concentrations, it enhances cellular functions; however, at elevated levels, it can disrupt normal cellular operations and induce toxicity.

Metabolic Pathways

The compound is involved in various metabolic pathways:

- Cytochrome P450 Metabolism : It can be metabolized by cytochrome P450 enzymes, leading to reactive intermediates that interact with other biomolecules.

Transport and Distribution

The transport mechanisms within cells are mediated by specific transporters. The compound tends to accumulate in particular cellular compartments such as the nucleus and mitochondria, which are crucial for its activity in gene expression and metabolism.

Applications in Scientific Research

This compound has multiple applications:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals targeting various diseases.

- Biological Probes : Its structural features allow it to be used in studying enzyme interactions and metabolic pathways.

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology :

- Cyclization : Use pyrazine precursors with ethyl and methyl substituents. For example, cyclize 3-amino-5-chloro-6-methylpyrazine with a nitrile donor (e.g., cyanogen bromide) in dimethylformamide (DMF) or acetonitrile. Catalysts like potassium carbonate or sodium hydride enhance yields .

- Substitution : Chloro groups can be introduced via nucleophilic substitution using reagents like PCl₅ or SOCl₂ under reflux.

- Optimization : Vary temperature (80–120°C), solvent polarity, and catalyst loading. Monitor purity via HPLC or GC-MS.

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare and NMR data with analogs (e.g., 5-chloro-6-methylpyrazine-2-carboxylate derivatives). Key signals: chloro substituent (~160 ppm in ), nitrile (~110 ppm) .

- IR Spectroscopy : Confirm nitrile group (C≡N stretch at ~2220–2240 cm⁻¹) and chloro/methyl C–H stretches .

- X-ray Crystallography : Resolve crystal structure for absolute configuration (e.g., similar to pyridazine-carbonitrile analogs ).

Q. What are the common reactivity patterns of the chloro and nitrile groups in this compound?

- Reactivity :

- Chloro Group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. Example: Replace Cl with –OH using NaOH in ethanol/water .

- Nitrile Group : Hydrolysis to amides (H₂SO₄/H₂O) or reduction to amines (LiAlH₄).

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?

- Approach :

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Compare activation energies for substitution at C3 vs. C5 positions .

- Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., chloro-substituted carbons) prone to nucleophilic attack .

- Validation : Cross-check predicted sites with experimental LC-MS/MS fragmentation patterns.

Q. How to resolve contradictions in reported biological activity data for pyrazine-carbonitrile analogs?

- Case Study :

- Data Discrepancy : Some studies report antimicrobial activity, while others show inactivity.

- Troubleshooting :

Purity Analysis : Verify compound purity (>95% via HPLC) to exclude impurities affecting bioassays.

Assay Conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion) .

Structural Confirmation : Ensure no degradation (e.g., nitrile → amide hydrolysis) during storage.

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

- Experimental Design :

- Stepwise Optimization : Isolate intermediates (e.g., pyrazine precursors) and optimize each step separately.

- Flow Chemistry : For scale-up, use continuous flow reactors to control exothermic reactions (e.g., nitrile introduction) and reduce side products .

- Byproduct Analysis : Use GC-MS or -NMR (if fluorinated analogs are synthesized) to identify and suppress undesired pathways.

Q. How do steric and electronic effects influence the compound’s interactions with biological targets?

- Mechanistic Insights :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The ethyl and methyl groups may hinder binding, while the nitrile enhances hydrogen bonding .

- SAR Analysis : Compare analogs (e.g., 3-chloro-6-methyl vs. 3-chloro-6-ethyl) to isolate substituent effects on activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.